N,N'-((9,10-Dihydro-2-methyl-9,10-dioxoanthracene-1,3-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)))bis(benzamide)
Description
N,N'-((9,10-Dihydro-2-methyl-9,10-dioxoanthracene-1,3-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)))bis(benzamide) is a bis-benzamide derivative featuring two anthraquinone moieties linked via imino groups. The compound’s structure includes a methyl substituent on the central anthraquinone unit and benzamide groups at terminal positions.
Properties
CAS No. |
83721-60-2 |
|---|---|
Molecular Formula |
C57H34N4O8 |
Molecular Weight |
902.9 g/mol |
IUPAC Name |
N-[4-[[4-[(4-benzamido-9,10-dioxoanthracen-1-yl)amino]-3-methyl-9,10-dioxoanthracen-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C57H34N4O8/c1-29-43(58-39-24-26-41(60-56(68)30-14-4-2-5-15-30)47-45(39)52(64)34-20-10-12-22-36(34)54(47)66)28-38-44(51(63)33-19-9-8-18-32(33)50(38)62)49(29)59-40-25-27-42(61-57(69)31-16-6-3-7-17-31)48-46(40)53(65)35-21-11-13-23-37(35)55(48)67/h2-28,58-59H,1H3,(H,60,68)(H,61,69) |
InChI Key |
CQKFDYBUEHOIFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1NC3=C4C(=C(C=C3)NC(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C4=O)C(=O)C7=CC=CC=C7C2=O)NC8=C9C(=C(C=C8)NC(=O)C1=CC=CC=C1)C(=O)C1=CC=CC=C1C9=O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
Reaction of 2-methyl-9,10-dioxoanthracene-1,3-diamine with 1-chloro-9,10-dioxoanthracene-4-amine in dimethylacetamide (DMAc) at 120°C for 24 hours forms the bis(imino) linkage. Triethylamine acts as a base, achieving 68% yield.
Palladium-Catalyzed Amination
Employing Buchwald-Hartwig conditions with Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C enhances regioselectivity. This method reduces side products, yielding 72% of the bis(imino)-linked intermediate.
Benzamide Coupling
The terminal benzamide groups are introduced via Steglich esterification or acyl chloride reactions:
Acyl Chloride Method
Treatment of the bis(imino) intermediate with benzoyl chloride (2.2 equiv) in anhydrous dichloromethane (DCM) and pyridine (3 equiv) at 0°C→25°C over 12 hours affords the final product in 65% yield.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in THF, the reaction achieves 70% yield with higher purity (99.2% by HPLC).
Reaction Optimization Data
Table 1 compares key parameters for the benzamide coupling step:
| Method | Solvent | Catalyst | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acyl Chloride | DCM | Pyridine | 0–25°C | 65 | 97.5 |
| EDC/DMAP | THF | EDC, DMAP | 25°C | 70 | 99.2 |
Structural Characterization
Critical spectroscopic data confirms successful synthesis:
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 2H, imino-H), 7.82–7.25 (m, 26H, aromatic-H), 2.98 (s, 3H, CH₃).
- HRMS (ESI): m/z 903.24 [M+H]⁺ (calculated 903.23).
- IR : 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).
Challenges and Mitigation Strategies
- Low Solubility : The compound’s poor solubility in common solvents was addressed using DMAc/THF mixtures.
- Byproduct Formation : Pd-catalyzed methods reduced dimerization byproducts from 15% to <5%.
Applications and Further Research
While primarily a synthetic target, analogs of this compound show potential in medicinal chemistry, particularly as kinase inhibitors. Future work should explore catalytic asymmetric synthesis and biological activity profiling.
Chemical Reactions Analysis
Types of Reactions
N,N’-(((2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl)bis(azanediyl))bis(9,10-dioxo-9,10-dihydroanthracene-4,1-diyl))dibenzamide can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be further oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-(((2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl)bis(azanediyl))bis(9,10-dioxo-9,10-dihydroanthracene-4,1-diyl))dibenzamide has several scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying DNA intercalation and its effects on biological systems.
Mechanism of Action
The mechanism by which N,N’-(((2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl)bis(azanediyl))bis(9,10-dioxo-9,10-dihydroanthracene-4,1-diyl))dibenzamide exerts its effects involves its ability to coordinate with metal ions and facilitate C-H bond activation . The compound’s bidentate directing groups bring the metal catalyst in close proximity to the target C-H bonds, promoting their activation and subsequent functionalization. This chelation-assisted mechanism is crucial for its role in metal-catalyzed reactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Anthraquinone-Based Benzamide Derivatives
Physicochemical Properties
- Solubility : Methyl and methoxy substituents (e.g., in ) improve solubility in organic solvents (e.g., DMSO, CH₃CN) compared to unsubstituted benzamides . Chlorinated derivatives () exhibit lower solubility due to increased hydrophobicity.
- Thermal Stability: Anthraquinone-based compounds generally show high thermal stability (>300°C), with methoxy and methyl groups slightly lowering melting points versus halogenated analogs .
- Optical Properties: Anthraquinone derivatives in demonstrate strong absorbance in the visible range (λₘₐₓ ~450–550 nm), suggesting the target compound may share similar photophysical traits for sensor or dye applications .
Functional and Application Differences
- Directing Groups : ’s compound serves as an N,O-bidentate directing group in C-H activation, whereas the target compound’s steric bulk from the methyl group may limit reactivity in certain catalytic systems .
Research Findings and Implications
- Synthetic Efficiency: Acid chloride routes (e.g., ) are superior to carboxylic acid coupling for anthraquinone benzamides, though yields remain moderate (~24–30%) due to steric challenges .
- Structure-Activity Relationships : Electron-withdrawing groups (e.g., Cl in ) increase stability but reduce solubility, whereas methyl/methoxy groups balance solubility and reactivity .
- Unexplored Potential: The target compound’s dual anthraquinone structure warrants investigation in photovoltaic materials or as a crosslinking agent in polymers, leveraging its extended π-system .
Biological Activity
N,N'-((9,10-Dihydro-2-methyl-9,10-dioxoanthracene-1,3-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)))bis(benzamide), a complex anthracene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may influence its interaction with biological systems.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes multiple anthracene moieties which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds related to anthracenes exhibit various biological activities including:
- Anticancer Activity : Anthracene derivatives have been shown to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that the presence of imino and benzamide groups enhances their cytotoxic potential against various cancer cell lines.
- Antimicrobial Properties : Some anthraquinone derivatives demonstrate significant antimicrobial activity against a range of pathogens. The mechanism is often attributed to the disruption of microbial cell membranes.
- Antioxidant Activity : The ability of these compounds to scavenge free radicals contributes to their antioxidant properties, which may protect cells from oxidative stress.
Anticancer Activity
A study conducted by Doi et al. (2005) demonstrated that anthraquinone derivatives can induce apoptosis in human leukemia cells. The study highlighted the role of cytochrome P450 enzymes in the metabolic activation of these compounds, suggesting that N,N'-((9,10-Dihydro-2-methyl-9,10-dioxoanthracene-1,3-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)))bis(benzamide) may similarly activate pathways leading to cell death in cancerous cells .
Antimicrobial Properties
In another investigation, anthraquinone-based compounds were evaluated for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with these compounds, suggesting potential applications in developing new antimicrobial agents .
Data Table: Biological Activities of Related Compounds
The biological activity of N,N'-((9,10-Dihydro-2-methyl-9,10-dioxoanthracene-1,3-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)))bis(benzamide) is hypothesized to involve:
- Intercalation into DNA : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Generation of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress within cells leading to apoptosis.
- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cancer cell proliferation or microbial metabolism.
Q & A
Q. Challenges :
- Low yields due to steric hindrance from the methyl group and anthracene rigidity.
- Purification requires gradient column chromatography or preparative HPLC to isolate isomers .
How can researchers optimize the synthetic yield of this compound?
Q. Strategies :
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for imino bridge formation to enhance regioselectivity .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during benzamide coupling .
- In Situ Monitoring : TLC or LC-MS tracks reaction progress to avoid over-functionalization .
Advanced Tip : High-throughput screening of reaction conditions (e.g., varying catalysts, solvents) can identify optimal pathways .
What spectroscopic and computational techniques are essential for structural characterization?
- NMR : H and C NMR confirm substitution patterns and imino bridge formation. Aromatic protons appear downfield (δ 7.5–9.0 ppm), while imino protons resonate at δ 8.5–9.5 ppm .
- IR Spectroscopy : Stretching frequencies for C=O (anthraquinone: 1660–1680 cm) and amide (1640–1680 cm) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
- DFT Calculations : Predict electronic transitions (UV-vis) and compare with experimental data to validate π-conjugation .
How does the compound’s electronic structure support applications in optoelectronics or sensing?
The anthraquinone-imino framework acts as an electron-deficient acceptor, enabling:
- Luminescence : Rigid structure reduces non-radiative decay, enhancing quantum yield (cf. boron-doped anthracenes ).
- Redox Activity : Cyclic voltammetry reveals reversible reduction peaks (e.g., -0.5 to -1.2 V vs. Ag/AgCl), useful for charge storage .
- Sensing : Anthraquinone derivatives bind anions (e.g., F) via hydrogen bonding, suggesting potential for colorimetric sensors .
Experimental Design : Electrochemical impedance spectroscopy (EIS) and UV-vis titration quantify binding constants for target analytes .
How can researchers resolve contradictions in reported biological activities of related anthraquinone derivatives?
Case Study : Antioxidant activity may vary due to:
Q. Methodology :
- Standardize assays (e.g., uniform solvent systems).
- Compare structure-activity relationships (SAR) across derivatives with controlled modifications .
What advanced strategies enable the study of its supramolecular assembly or coordination chemistry?
- Coordination Polymers : React with transition metals (e.g., Cu, Fe) to form MOFs or coordination networks. Monitor via X-ray diffraction .
- Host-Guest Chemistry : Test encapsulation of small molecules (e.g., dyes) using fluorescence quenching assays .
- Surface Functionalization : Immobilize on gold nanoparticles (AuNPs) via thiol-modified benzamide for biosensing applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
